![molecular formula C53H52Cl2N8O17 B12283643 22-(2-Amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B12283643.png)

22-(2-Amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

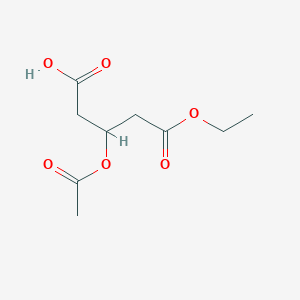

説明

バンコマイシンアグリコンは、グラム陽性菌による重篤な感染症の治療に使用されるバンコマイシンから誘導されたグリコペプチド系抗生物質です。バンコマイシンアグリコンは、バンコマイシンのコア構造であり、グリコシド残基を欠いています。 抗菌活性に不可欠なファーマコフォアを保持しているため、抗生物質耐性研究や新規抗生物質開発において重要な化合物となっています .

2. 製法

合成経路と反応条件: バンコマイシンアグリコンの合成には、複雑な複数段階のプロセスが関与します。構成アミノ酸サブユニットから17段階で次世代全合成が達成されました。

工業的製造方法: バンコマイシンアグリコンの工業的製造には、通常、グリコシド残基を除去するためにバンコマイシンを加水分解することが含まれます。 このプロセスは、穏やかな条件下で行うことができ、バンコマイシンアグリコンとアミノ糖であるバンコサミンが生成されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of vancomycin aglycon involves a complex multi-step process. A next-generation total synthesis was achieved in 17 steps from the constituent amino acid subunits.

Industrial Production Methods: Industrial production of vancomycin aglycon typically involves the hydrolysis of vancomycin to remove the glycosidic residues. This process can be achieved under mild conditions, providing vancomycin aglycon and the amino sugar vancosamine .

化学反応の分析

反応の種類: バンコマイシンアグリコンは、グリコシル化、酸化、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物: これらの反応によって生成される主な生成物には、バンコマイシンアグリコンのグリコシル化誘導体があり、抗菌活性と溶解性が増強される場合があります .

4. 科学研究への応用

バンコマイシンアグリコンは、幅広い科学研究への応用が期待されています。

科学的研究の応用

Vancomycin aglycon has a wide range of scientific research applications:

作用機序

バンコマイシンアグリコンは、細菌細胞壁のペプチドグリカン前駆体のD-アラニル-D-アラニン末端に結合することで効果を発揮します。 この結合は、これらの前駆体が細胞壁に取り込まれるのを防ぎ、細胞壁を弱体化させ、細胞溶解と死に至らしめます . バンコマイシンアグリコンの高度に架橋されたヘプタペプチド構造は、その結合親和性と抗菌活性に不可欠です .

類似化合物との比較

バンコマイシンアグリコンは、テイコプラニンやバルヒマイシンなどの他のグリコペプチド系抗生物質と比較されます。

テイコプラニン: 構造と機能が似ていますが、グリコシド残基と薬物動態特性が異なります.

バルヒマイシン: 構造的に似ていますが、異なるエナンチオ選択性と抗菌活性を示します.

バンコマイシンアグリコンは、そのよく研究されている作用機序と、構造修飾による抗生物質耐性に対処する役割のためにユニークです .

特性

IUPAC Name |

22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H52Cl2N8O17/c1-19(2)10-29(57-3)47(71)62-42-44(68)21-5-8-33(27(54)12-21)79-35-14-23-15-36(46(35)70)80-34-9-6-22(13-28(34)55)45(69)43-52(76)61-41(53(77)78)26-16-24(64)17-32(66)38(26)25-11-20(4-7-31(25)65)39(49(73)63-43)60-50(74)40(23)59-48(72)30(18-37(56)67)58-51(42)75/h4-9,11-17,19,29-30,39-45,57,64-66,68-70H,10,18H2,1-3H3,(H2,56,67)(H,58,75)(H,59,72)(H,60,74)(H,61,76)(H,62,71)(H,63,73)(H,77,78) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIKFOISFAQTJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H52Cl2N8O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1143.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-C-[(Phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-lyxofuranose 1,2-diacetate 5-methanesulfonate](/img/structure/B12283579.png)

![[2-Azido-1,3-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B12283593.png)

![tert-Butyl (R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12283598.png)

![1-(2,3,5-Tri-O-acetyl--D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine](/img/structure/B12283625.png)

![1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (E)-octadec-9-enoate](/img/structure/B12283632.png)

![2-({bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide](/img/structure/B12283634.png)